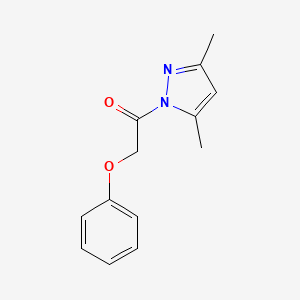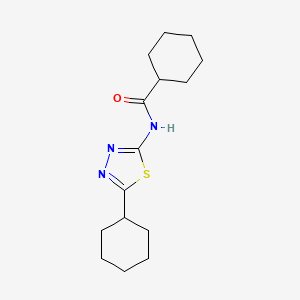![molecular formula C18H26N4O B5522231 2-(dimethylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5522231.png)
2-(dimethylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Dimethylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(4-methylphenyl)acetamide is a chemical compound which has been explored for various applications due to its unique chemical structure.
Synthesis Analysis
The synthesis of similar compounds involves various steps, including the use of pyrazole and benzofuran derivatives, as well as reactions with substituted acetamides (Sunder & Maleraju, 2013). Another related synthesis approach involves the creation of complex molecular structures confirmed by methods like X-ray crystallography (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds can be complex, with characteristics such as disordered groups and various molecular interactions (Al-Hourani et al., 2016). The crystal structure and molecular conformation are crucial for understanding its interactions and properties.
Chemical Reactions and Properties
Chemical reactions involving such compounds often lead to derivatives with specific biological activities. These reactions can include interactions with other organic compounds, leading to the formation of novel structures with potential biological significance (Wise et al., 1987).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography can provide detailed information on these aspects (Narayana et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the functional groups present in the compound. These properties can be studied through various spectroscopic methods and chemical analysis (Karrouchi et al., 2020).
Scientific Research Applications
Novel Compound Synthesis and Antipsychotic Potential
Research has uncovered a series of compounds with potential antipsychotic properties that do not interact with dopamine receptors, unlike conventional antipsychotics. One study synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating that these compounds, through modifications to the pyrazole ring and phenyl ring substituents, exhibit antipsychotic-like profiles in behavioral animal tests without causing ataxia or binding to D2 dopamine receptors, suggesting a novel pathway for antipsychotic drug development (Wise et al., 1987).
Antimicrobial Activity
Another area of application involves the microwave-assisted synthesis of pyrazole derivatives showing significant antibacterial and antifungal activities. These compounds were synthesized from reactions involving chalcones and various hydrazides, highlighting their potential in developing new antimicrobial agents (Swarnkar et al., 2014).
Generation of Structurally Diverse Libraries
The compound's derivatives have also been used as starting materials in alkylation and ring closure reactions to generate a diverse library of compounds. Such studies provide insights into the versatility of these compounds in synthesizing a wide range of chemical structures with potential biological activities (Roman, 2013).
Antitumor Activity and Molecular Docking
Investigations into the antitumor activities of novel pyrimidiopyrazole derivatives have shown promising results against specific cancer cell lines, with molecular docking studies supporting their potential mechanism of action. This research signifies the compound's role in the development of new antitumor agents (Fahim et al., 2019).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives have demonstrated significant antioxidant activities. These findings open new avenues for exploring these compounds in oxidative stress-related conditions (Chkirate et al., 2019).
properties
IUPAC Name |
2-(dimethylamino)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-13-7-9-15(10-8-13)17(20(3)4)18(23)21(5)12-16-11-19-22(6)14(16)2/h7-11,17H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYIEODSYYIUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)N(C)CC2=C(N(N=C2)C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5522156.png)
![N-methyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5522158.png)
![methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5522187.png)

![4-({2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5522190.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5522193.png)
![2-methyl-4-(4-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5522200.png)
![3-({4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5522202.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide](/img/structure/B5522209.png)
![4-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5522223.png)
![methyl 4-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B5522237.png)
![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5522239.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5522243.png)